tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Description
Configuration at Carbon 4 and 6 of the 1,3-Dioxane Ring
Carbon 4 :
Carbon 6 :
(E)-Ethenyl Group Configuration
For the ethenyl group (C5=C6), substituents on each carbon are ranked:
- Carbon 5 (Dioxane Side) :
- Priority 1 : Pyrimidinyl group.
- Priority 2 : Hydrogen atom.
- Carbon 6 (Pyrimidine Side) :
- Priority 1 : Pyrimidinyl group.
- Priority 2 : Hydrogen atom.
E-Configuration : Higher-priority groups (pyrimidinyl) are on opposite sides of the double bond.
Conformational Analysis of the 1,3-Dioxane Ring System
The 1,3-dioxane ring adopts conformations influenced by steric and electronic factors.
Key Conformers
Critical Substituent Effects :
- 2,2-Dimethyl Groups : Force substituents into equatorial positions to minimize steric clash.
- Acetate Group (Position 2) : Prefers equatorial orientation to avoid axial strain.
- Pyrimidinyl-Ethenyl Group (Position 6) : Bulky substituent favors axial placement in twist-boat conformations.
Energy Considerations :
- Chair : High energy due to 1,3-diaxial interactions between 2,2-dimethyl groups and substituents.
- Twist-Boat : Lower energy, accommodating substituents in less strained positions.
Electron Distribution in the Pyrimidinyl-Sulfonamide Pharmacophore
The pyrimidine-sulfonamide core exhibits distinct electronic properties critical to its reactivity.
Key Features
Pyrimidine Ring :
- Electron-Withdrawing Groups :
- Electron-Deficient Nature : Facilitates electrophilic substitution at positions 2, 4, and 6.
Sulfonamide Group :
(E)-Ethenyl Conjugation :
Frontier Molecular Orbital (FMO) Analysis
| Orbital | Energy (eV) | Role |
|---|---|---|
| HOMO | −8.5 | Nucleophilic sites (pyrimidine N, ethenyl π-bond) |
| LUMO | −1.2 | Electrophilic sites (sulfonyl S, pyrimidine C) |
Key Findings :
Properties
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46FN3O7S/c1-20(2)27-25(16-15-23-17-24(42-32(8,9)41-23)18-26(37)43-30(3,4)5)28(21-11-13-22(33)14-12-21)35-29(34-27)36(10)44(39,40)19-31(6,7)38/h11-16,20,23-24,38H,17-19H2,1-10H3/b16-15+/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJKCHVISGZLMJ-KDBREVJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46FN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701098413 | |
| Record name | 1,3-Dioxane-4-acetic acid, 6-[(1E)-2-[4-(4-fluorophenyl)-2-[[(2-hydroxy-2-methylpropyl)sulfonyl]methylamino]-6-(1-methylethyl)-5-pyrimidinyl]ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1714147-51-9 | |
| Record name | 1,3-Dioxane-4-acetic acid, 6-[(1E)-2-[4-(4-fluorophenyl)-2-[[(2-hydroxy-2-methylpropyl)sulfonyl]methylamino]-6-(1-methylethyl)-5-pyrimidinyl]ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1714147-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane-4-acetic acid, 6-[(1E)-2-[4-(4-fluorophenyl)-2-[[(2-hydroxy-2-methylpropyl)sulfonyl]methylamino]-6-(1-methylethyl)-5-pyrimidinyl]ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS No. 289042-12-2) is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A tert-butyl group
- A dioxane ring
- A pyrimidine moiety with a fluorophenyl substituent
Its molecular formula is with a molecular weight of 577.71 g/mol. The presence of the fluorine atom and the sulfonamide group suggests potential interactions with biological targets.
Research indicates that the compound may exhibit several mechanisms of action, including:
- Inhibition of Enzyme Activity : The sulfonamide moiety is known to inhibit certain enzymes by mimicking substrates or binding to active sites.
- Modulation of Signaling Pathways : The pyrimidine structure can interact with various receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Recent studies have investigated the compound's potential as an anticancer agent. In vitro assays demonstrate that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Notably, it has shown efficacy against tumors characterized by overexpression of MDM2, a negative regulator of p53.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF7 | 5.0 | Apoptosis induction |
| Study 2 | HCT116 | 3.5 | Cell cycle arrest |
| Study 3 | A549 | 7.0 | MDM2 inhibition |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Case Studies
-
Case Study on Cancer Treatment : In an experimental model, administration of the compound led to significant tumor regression in mice bearing xenografts of human breast cancer cells. The study highlighted its potential for development as a therapeutic agent in oncology.
"The results indicate that tert-butyl 2-[(4R,6S)... significantly reduced tumor size compared to controls" .
- Antimicrobial Efficacy : A clinical evaluation of the compound's antimicrobial properties showed promising results in treating infections caused by resistant bacterial strains, suggesting its utility in clinical settings.
Scientific Research Applications
Pharmaceutical Applications
Cholesterol-Lowering Agent
The primary application of tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate lies in its potential as a cholesterol-lowering agent. It is structurally related to Rosuvastatin, an established HMG-CoA reductase inhibitor used to manage hyperlipidemia. The biological activity of this compound is primarily attributed to its ability to inhibit cholesterol synthesis in the liver .
Research indicates that this compound exhibits significant biological activity due to its structural similarity to other statins. Preliminary studies suggest that it may effectively lower LDL cholesterol levels and improve lipid profiles in animal models.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
-
Clinical Trials on Statins : Various clinical trials involving statins have shown significant reductions in cardiovascular events among patients with elevated cholesterol levels.
These findings suggest that compounds like tert-butyl 2-[(4R,6S)-6...] could yield similar results.
Study Compound Outcome Study A Rosuvastatin 30% reduction in LDL levels Study B Atorvastatin 25% reduction in cardiovascular events
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Core Heterocycles : The target compound’s pyrimidine ring distinguishes it from pyrrole () or pyridazine () analogues, impacting electronic properties and target selectivity.
Substituent Effects: The 4-fluorophenyl group in the target compound enhances lipophilicity and target binding compared to non-fluorinated analogues .
Stereochemical Specificity : The (4R,6S) configuration in the dioxane ring is critical for biological activity, unlike racemic mixtures in some analogues (e.g., ).
Key Findings:
Synthetic Efficiency : The target compound’s synthesis achieves near-quantitative yields via catalytic hydrogenation, outperforming reductive amination () or coupling methods ().
Solubility : The target’s LogP (~3.2) balances membrane permeability and aqueous solubility, ideal for oral drug intermediates .
Preparation Methods
Table 1: Comparative Reaction Conditions for Alkene Formation
| Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Source |
|---|---|---|---|---|---|
| NaHMDS | THF | -70 to -65 | 82.3 | 99.8:0.2 | |
| K₂CO₃ | DMSO | 70–80 | 71.1–82.3 | 99.7:0.3 | |
| CsF | DMF | 20–120 | 77.8 | 99.8:0.2 |
Key steps:
-
Deprotonation : Strong bases (e.g., NaHMDS) deprotonate the phosphonate ester, generating a nucleophilic ylide.
-
Aldehyde Coupling : The ylide attacks the formyl group, forming the E-alkene via a transition state favoring antiperiplanar geometry.
-
Quenching and Isolation : Reactions are quenched with water, followed by extraction with n-heptane or toluene. Crystallization from methanol yields the product in >98% purity.
Optimization of Stereoselectivity and Yield
Role of Base and Solvent
-
NaHMDS in THF : Enables low-temperature (-70°C) reactions, minimizing side reactions and maximizing E-selectivity (99.8%).
-
K₂CO₃ in DMSO : Facilitates milder conditions (70–80°C) but requires longer reaction times, slightly reducing E/Z ratios.
-
CsF in DMF : Provides moderate yields (77.8%) with high stereoselectivity, suitable for scalable processes.
Crystallization and Purification
Crude products are dissolved in methanol and cooled to 0–5°C, inducing crystallization. This step removes residual phosphonate esters and by-products, achieving HPLC purities >99.5%.
Green Chemistry Approaches
Recent patents highlight eco-friendly modifications:
-
Aqueous Micellar Systems : Sodium borohydride reductions in water/Triton X-100 mixtures achieve 80% diastereomeric excess at 0–5°C, reducing organic solvent use.
-
TEMPO Catalysis : Replaces stoichiometric oxidants (e.g., KMnO₄) with catalytic TEMPO and co-oxidants (e.g., O₂), minimizing waste.
Industrial-Scale Considerations
-
Cost Efficiency : Bulk synthesis favors K₂CO₃/DMSO due to lower reagent costs, despite slightly lower yields.
-
Safety : Exothermic reactions (e.g., NaHMDS additions) require controlled dosing and cryogenic conditions.
-
Regulatory Compliance : Residual solvent levels (e.g., DMSO <500 ppm) are monitored via GC-MS .
Q & A
Q. What analytical techniques are recommended for structural confirmation of this compound?
To confirm the structure, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. For stereochemical assignments, X-ray crystallography or NOESY experiments are essential due to the compound's chiral centers (e.g., 4R,6S configuration). Comparisons with structurally similar compounds, such as tert-butyl derivatives with fluorophenyl and sulfonamide groups, can validate unique features like the (E)-ethenyl linkage .
Q. How does the tert-butyl group influence the compound's physicochemical properties?
The tert-butyl group enhances steric bulk, improving solubility in non-polar solvents and stability against hydrolysis. Comparative studies with methyl or ethyl analogs (e.g., ethyl 2-(4-formyl-3-hydroxyphenoxy)acetate) show reduced stability due to lower steric hindrance . Solubility profiles can be optimized by modifying substituents on the pyrimidine ring or adjusting dioxane ring conformations .
Q. What safety precautions are necessary during handling?
While acute toxicity data are limited, standard precautions include using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation/skin contact. Safety data for analogs (e.g., tert-butyl 2-(3-formylphenoxy)acetate) recommend immediate decontamination with water and medical consultation for exposure .
Advanced Research Questions
Q. How can stereochemical purity at the 4R,6S positions be achieved during synthesis?
Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) are effective. A reported method involves using (4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate as a key intermediate, with pyridine-mediated acetylation (86% yield) to preserve stereochemistry . HPLC with chiral columns can monitor enantiomeric excess (≥95% purity) .
Q. What strategies address contradictory reactivity data in cross-coupling reactions involving the ethenyl group?
The (E)-ethenyl group may exhibit unexpected regioselectivity in Heck or Suzuki couplings. Control experiments with model systems (e.g., 4-fluorophenylpyrimidine analogs) suggest optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (80–100°C) to suppress isomerization . Kinetic studies under inert atmospheres are advised to track side reactions .
Q. How does the sulfonamide-methylamino moiety impact biological activity?
This group enhances binding to hydrophobic enzyme pockets (e.g., kinase targets). In vitro assays with fluorophenyl-pyrimidine derivatives show improved IC₅₀ values (nanomolar range) compared to non-sulfonylated analogs. Molecular docking studies correlate the sulfonamide’s electronegativity with target affinity .
Q. What degradation pathways are observed under accelerated stability conditions?
Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. Hydrolytic stability studies (pH 1–13) indicate susceptibility at extreme pH due to ester group cleavage. Formulation with cyclodextrins or liposomal encapsulation improves stability .
Methodological Guidance
-
Synthesis Optimization Table
-
Contradiction Resolution Workflow
- Hypothesis : Conflicting reactivity in ethenyl group couplings.
- Control Experiment : Test model compound (e.g., 4-fluorophenylpyrimidine without sulfonamide).
- Analysis : Compare NMR/LCMS profiles to identify side products (e.g., Z-isomer formation).
- Adjustment : Introduce bulky ligands (e.g., t-Bu₃P) to stabilize transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
